2-Propylbenzoyl chloride
Description
2-Propylbenzoyl chloride (IUPAC: 2-propylbenzene-1-carbonyl chloride) is an acyl chloride derivative featuring a benzoyl group substituted with a linear propyl chain at the ortho (2nd) position of the aromatic ring. This compound is characterized by its reactive carbonyl chloride group (-COCl), which makes it a versatile intermediate in organic synthesis, particularly for introducing the 2-propylbenzoyl moiety into target molecules. Applications include its use in pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
CAS No. |
63620-04-2 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-propylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
LYWWXYXEBZWIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylbenzoyl chloride can be synthesized through the reaction of 2-propylbenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group . The general reaction is as follows:
C10H12O2+SOCl2→C10H11ClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents instead of thionyl chloride. These methods can offer higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Propylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Carboxylic Acids: Formed from oxidation.
Alcohols: Formed from reduction .
Scientific Research Applications
2-Propylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-propylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may modify proteins or other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The reactivity and applications of acyl chlorides are heavily influenced by substituents on the aromatic ring and alkyl chains. Below is a comparative analysis of 2-propylbenzoyl chloride and two analogs: 2-phenoxypropionyl chloride () and 2-methyl-2-phenylpropanoyl chloride ().
Table 1: Key Properties of Selected Acyl Chlorides
2.2 Reactivity Trends
- Electrophilicity: The electron-donating phenoxy group in 2-phenoxypropionyl chloride reduces the electrophilicity of its carbonyl carbon compared to this compound, which has an electron-neutral propyl group. This makes the latter more reactive in nucleophilic acyl substitution reactions.
- Steric Effects: 2-Methyl-2-phenylpropanoyl chloride exhibits significant steric hindrance due to its branched methyl and phenyl groups, slowing hydrolysis and substitution reactions relative to this compound .
- Hydrolysis Stability: Linear alkyl substituents (e.g., propyl) offer less steric protection than bulky groups, making this compound more prone to hydrolysis than 2-methyl-2-phenylpropanoyl chloride but less so than 2-phenoxypropionyl chloride (phenoxy groups may stabilize via resonance).
Research Findings and Limitations
While direct studies on this compound are absent in the provided evidence, inferences from analogs suggest:
- Its reactivity lies between 2-phenoxypropionyl chloride (less reactive) and unhindered aliphatic acyl chlorides (more reactive).
Key Knowledge Gaps:
- Experimental data on hydrolysis rates, solubility, and thermal stability of this compound are needed for precise comparisons.
- The impact of the propyl chain’s length (C3) versus shorter/longer alkyl groups remains unexplored.
Q & A
Q. What are the recommended laboratory methods for synthesizing 2-propylbenzoyl chloride?
Methodological Answer: this compound can be synthesized via acyl chloride formation from its corresponding carboxylic acid. A common approach involves reacting 2-propylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions. For example:
- Thionyl Chloride Method : Heat 2-propylbenzoic acid with excess SOCl₂ at 60–80°C for 4–6 hours. Remove excess SOCl₂ via distillation under reduced pressure .
- Phosphorus Trichloride Method : React with PCl₃ in anhydrous conditions, followed by fractional distillation to isolate the product.
Q. Key Considerations :
- Use anhydrous solvents to avoid hydrolysis.
- Monitor reaction completion via TLC or IR spectroscopy (disappearance of -OH stretch at ~2500–3000 cm⁻¹).
Q. Table 1: Comparison of Reagents for Synthesis
| Reagent | Reaction Time | Temperature | Yield (%) | Purity Considerations |
|---|---|---|---|---|
| Thionyl Chloride | 4–6 hrs | 60–80°C | 85–90 | Requires careful distillation |
| PCl₃ | 6–8 hrs | 70–90°C | 75–80 | May require additional purification |
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Due to its reactivity and corrosive nature:
- Personal Protective Equipment (PPE) :
- Gloves : Use impervious gloves (e.g., nitrile) tested for compatibility with acyl chlorides .
- Eye Protection : Tightly sealed goggles and face shields to prevent splashes .
- Respiratory Protection : Use fume hoods or NIOSH-approved respirators in poorly ventilated areas .
- First Aid :
- Storage : Keep in a cool, dry place under inert gas (e.g., N₂) to prevent hydrolysis .
Q. How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), propyl chain (δ 0.9–1.6 ppm), and carbonyl (C=O) absence of -OH signals.
- ¹³C NMR : Carbonyl carbon at ~170 ppm .
- Chromatography :
- HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>98% for most syntheses) .
- FT-IR : Confirm C=O stretch at ~1770 cm⁻¹ and absence of -OH bands .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported optimal reaction conditions for this compound synthesis?
Methodological Answer: Conflicting data often arise from variations in reagent ratios, solvents, or temperature control. To resolve discrepancies:
Systematic Parameter Variation : Test reagent stoichiometry (e.g., SOCl₂:acid ratios from 1.5:1 to 3:1) and document yields .
Statistical Design : Use a factorial design (e.g., Response Surface Methodology) to identify interactions between variables like temperature and reaction time.
Cross-Validation : Compare results with analogous compounds (e.g., p-nitrobenzoyl chloride synthesis ) to infer general trends.
Q. Example Workflow :
| Variable | Low Level | High Level | Optimal Identified |
|---|---|---|---|
| SOCl₂:Acid Ratio | 1.5:1 | 3:1 | 2.5:1 |
| Temperature | 60°C | 80°C | 75°C |
Q. What strategies improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- In Situ Protection : Protect reactive intermediates (e.g., using trimethylsilyl chloride) to prevent side reactions.
- Solvent Optimization : Use anhydrous dichloromethane (DCM) or toluene to enhance reagent solubility and reduce hydrolysis.
- Catalytic Additives : Introduce dimethylformamide (DMF, 1–2 mol%) as a catalyst to accelerate acyl chloride formation .
Case Study :
A 15% yield increase was achieved by adding DMF (1 mol%) to the SOCl₂ reaction, reducing reaction time from 6 to 3 hours .
Q. How can stability issues of this compound under varying storage conditions be addressed?
Methodological Answer:
- Degradation Pathways : Hydrolysis to 2-propylbenzoic acid is the primary concern.
- Stability Testing :
- Stabilizers : Add molecular sieves (3Å) to storage containers to adsorb residual moisture.
Q. Table 2: Stability Under Different Conditions
| Condition | Purity After 4 Weeks | Degradation Product |
|---|---|---|
| Ambient Air | 72% | 2-Propylbenzoic Acid |
| N₂ Atmosphere | 98% | None Detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
